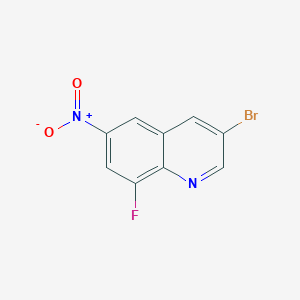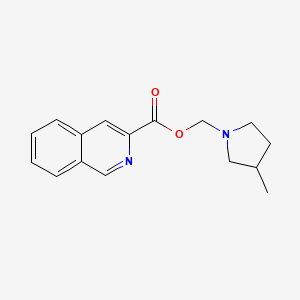
(3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate typically involves the reaction of isoquinoline-3-carboxylic acid with (3-methylpyrrolidin-1-yl)methyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
(3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding isoquinoline-3-carboxylate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized to yield compounds with diverse biological activities.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable intermediates in organic synthesis.
Biology: Isoquinoline derivatives have shown promise as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound may be explored for similar biological activities.
Medicine: The unique structure of (3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate makes it a potential candidate for drug development, particularly in the areas of cancer therapy and neuroprotection.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of (3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Isoquinoline: A parent compound with a simpler structure, used as a precursor in the synthesis of various derivatives.
Quinoline: A structurally related compound with a nitrogen atom in a different position, known for its antimalarial activity.
Pyrrolidine: A five-membered nitrogen-containing ring that is a common scaffold in medicinal chemistry.
Uniqueness
(3-Methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate is unique due to the presence of both a pyrrolidine ring and an isoquinoline core in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC名 |
(3-methylpyrrolidin-1-yl)methyl isoquinoline-3-carboxylate |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-7-18(10-12)11-20-16(19)15-8-13-4-2-3-5-14(13)9-17-15/h2-5,8-9,12H,6-7,10-11H2,1H3 |
InChIキー |
TYTUJJWWBHEKFX-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(C1)COC(=O)C2=CC3=CC=CC=C3C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B11846433.png)
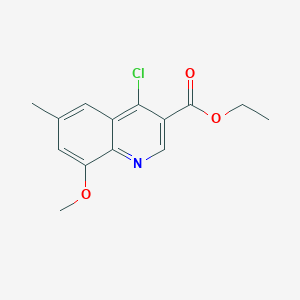

![4-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11846448.png)


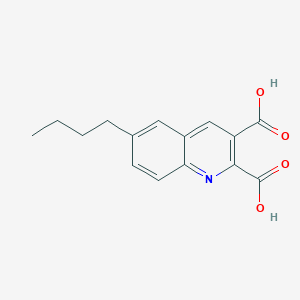
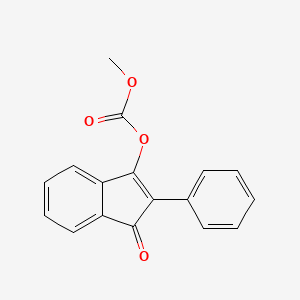
![2-(6-Fluoro-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B11846478.png)

![4-Iodo-3-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11846492.png)

